molecular formula C7H6N4O6 B119564 Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide CAS No. 955-07-7

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide

Cat. No.: B119564
CAS No.: 955-07-7
M. Wt: 242.15 g/mol
InChI Key: HWTXGJCHJRRKNS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O6 and its molecular weight is 242.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-hydroxy-3,5-dinitrobenzohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting nerve signal transmission .

Mode of Action

2-Hydroxy-3,5-dinitrobenzohydrazide interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through the formation of a complex between the compound and the enzyme, which prevents the enzyme from breaking down acetylcholine .

Biochemical Pathways

The inhibition of AChE and BChE by 2-hydroxy-3,5-dinitrobenzohydrazide affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE and BChE by 2-hydroxy-3,5-dinitrobenzohydrazide leads to an increase in acetylcholine levels. This can result in enhanced nerve signal transmission. In vitro studies have shown that the compound has good inhibition against bacterial pathogens such as S. aureus and E. coli .

Properties

IUPAC Name

2-hydroxy-3,5-dinitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXGJCHJRRKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061351
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-07-7
Record name 3,5-Dinitrosalicylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrosalicylohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.247
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Q & A

Q1: What are the key reactions of 2-hydroxy-3,5-dinitrobenzohydrazide highlighted in the research?

A1: The research primarily focuses on utilizing 2-hydroxy-3,5-dinitrobenzohydrazide as a scaffold for generating N-acylhydrazones and subsequently converting them into 1,3,4-oxadiazole derivatives.

    Q2: What is the biological significance of the synthesized 1,3,4-oxadiazole derivative?

    A2: The N-acetyl-1,3,4-oxadiazole derivative synthesized from 2-hydroxy-3,5-dinitrobenzohydrazide was subjected to in vitro antibacterial activity evaluation against Staphylococcus aureus and Escherichia coli. The study reports that this compound exhibited good inhibitory activity against both bacterial pathogens in the micro-dilution assay, with a minimum inhibitory concentration (MIC) of 15.1 μg []. This finding suggests the potential of exploring 2-hydroxy-3,5-dinitrobenzohydrazide and its derivatives as antibacterial agents.

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